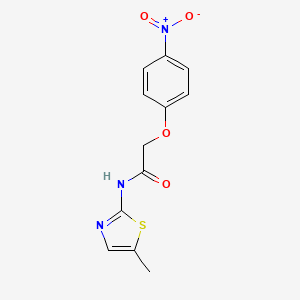
5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide
Overview
Description
5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H7BrN2O3S This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:
Nitration: The addition of a nitro group to the phenyl ring.
Amidation: The formation of the carboxamide group.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, nitration, and amidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-nitrophenyl)-2-furancarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-chloro-N-(2-nitrophenyl)-2-thiophenecarboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide is unique due to the combination of its bromine atom, nitrophenyl group, and thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3S/c12-10-6-5-9(18-10)11(15)13-7-3-1-2-4-8(7)14(16)17/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWDXZKKVESPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4182550.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B4182554.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182561.png)

![4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4182577.png)
![2-{[2-(2-Chloro-5-methylphenoxy)butanoyl]amino}thiophene-3-carboxamide](/img/structure/B4182582.png)
![N-[3-(PROPAN-2-YLOXY)PROPYL]OXOLANE-2-CARBOXAMIDE](/img/structure/B4182585.png)
![1-[2-(4-biphenylyloxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182604.png)
![2-[(2-Phenylbutanoyl)amino]thiophene-3-carboxamide](/img/structure/B4182605.png)
![4-[3-(4-methoxyphenyl)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4182611.png)

![2-[(3,3-dimethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4182616.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4182619.png)
![N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B4182634.png)
